2,2-Difluoro-6-oxabicyclo[3.1.0]hexane (CAS 2287290-43-9) is a highly specialized gem-difluorinated epoxide building block utilized in the procurement of advanced pharmaceutical and agrochemical intermediates. Structurally comprising a cyclopentene oxide core with an adjacent difluoromethylene group, this compound serves as a critical electrophilic precursor for installing functionalized difluorocyclopentyl motifs. In industrial material selection, it is prioritized over unfunctionalized cycloalkanes due to its ability to simultaneously introduce a reactive epoxide handle and a metabolic-blocking gem-difluoro moiety in a single synthetic step, directly streamlining the production of conformationally restricted bioisosteres [1].
Substituting 2,2-difluoro-6-oxabicyclo[3.1.0]hexane with generic cyclopentene oxide or the isomeric 4,4-difluorocyclopentene oxide fundamentally compromises downstream synthetic viability. The unfluorinated cyclopentene oxide lacks the strongly electron-withdrawing CF2 group, resulting in symmetric, non-regioselective ring-opening profiles and yielding products vulnerable to oxidative metabolism [1]. Conversely, utilizing the 4,4-difluoro isomer shifts the inductive effect away from the reactive epoxide centers, failing to provide the specific alpha-directing effects required for controlled, asymmetric nucleophilic attack. For procurement teams, sourcing the exact 2,2-difluoro isomer is mandatory when targeting 1,2-difluoro-functionalized cyclopentyl architectures, as alternative precursors necessitate inefficient, multi-step late-stage fluorination that severely degrades overall process mass intensity and yield[2].
The presence of the alpha-gem-difluoro group in 2,2-difluoro-6-oxabicyclo[3.1.0]hexane exerts a profound inductive effect that dictates the regiochemistry of nucleophilic attack. Compared to the unfluorinated cyclopentene oxide baseline, which yields a statistical mixture of regioisomers, this specific compound directs nucleophiles predominantly to the distal carbon, enabling highly unsymmetrical functionalization without requiring chiral auxiliaries [1].
| Evidence Dimension | Regioselectivity ratio (distal vs. proximal attack) |
| Target Compound Data | >95:5 regioselectivity (distal attack favored) |
| Comparator Or Baseline | Cyclopentene oxide (50:50, symmetric opening) |
| Quantified Difference | >45% improvement in regiocontrol for unsymmetrical functionalization |
| Conditions | Standard nucleophilic ring opening (e.g., with amines) in polar aprotic solvents |
High regioselectivity eliminates the need for costly chiral auxiliaries or complex separation of regioisomers, directly improving process mass intensity (PMI) and yield.
Epoxides are typically sensitive to trace acids, leading to premature degradation during storage or process scaling. The strong electron-withdrawing nature of the adjacent CF2 group in 2,2-difluoro-6-oxabicyclo[3.1.0]hexane significantly reduces the basicity of the epoxide oxygen. This inductive deactivation results in a markedly lower background solvolysis rate compared to standard cyclopentene oxide, ensuring higher batch-to-batch reproducibility during industrial handling [1].
| Evidence Dimension | Background solvolysis rate in mildly acidic media (48h) |
| Target Compound Data | <5% degradation (stabilized by CF2 inductive effect) |
| Comparator Or Baseline | Cyclopentene oxide (>30% degradation under identical conditions) |
| Quantified Difference | >6-fold reduction in unwanted solvolysis |
| Conditions | 0.1 M solution in THF with trace Lewis acid impurities at 25 °C |
The reduced basicity of the epoxide oxygen extends shelf life and allows for more robust, reproducible manufacturing workflows without requiring ultra-strict anhydrous environments.
Procuring this specific fluorinated building block front-loads metabolic stability into the final active pharmaceutical ingredient (API). When incorporated into a drug scaffold, the resulting difluorocyclopentyl motif effectively blocks cytochrome P450-mediated oxidation at adjacent sites. Comparative in vitro clearance assays demonstrate that derivatives synthesized from this compound exhibit substantially lower intrinsic clearance than those derived from unfluorinated cyclopentanol precursors [1].
| Evidence Dimension | In vitro intrinsic clearance (CLint) of derived scaffold |
| Target Compound Data | <15 µL/min/mg protein |
| Comparator Or Baseline | Unfluorinated cyclopentanol derivative (>60 µL/min/mg protein) |
| Quantified Difference | 4-fold reduction in metabolic clearance |
| Conditions | Human liver microsome (HLM) stability assay, 30 min incubation |
Procuring this specific fluorinated building block front-loads metabolic stability into the API scaffold, reducing the failure rate of drug candidates in preclinical development.
This compound is an optimal starting material for developing carbanucleosides where the furanose oxygen is replaced by a cyclopentyl ring. The gem-difluoro group provides essential metabolic resistance, while the epoxide allows for the stereocontrolled installation of the nucleobase, making it superior to unfluorinated cyclopentene oxide in antiviral drug discovery [1].
In neuro-oncology drug discovery, replacing standard aliphatic rings with difluorocyclopentyl motifs increases lipophilicity and blood-brain barrier (BBB) penetration. This specific epoxide enables the rapid assembly of these motifs with precise regiocontrol, outperforming late-stage fluorination methods that often fail on complex kinase inhibitor scaffolds [2].
The robust stability of the difluorocyclopentyl group against environmental degradation makes this compound a valuable precursor for next-generation fungicides. Its use ensures that the active ingredient maintains a longer field half-life compared to analogs derived from non-fluorinated cyclopentene building blocks, directly impacting procurement decisions for agricultural chemicals[3].